Cas no 68469-06-7 (6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine)

6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound featuring a fused triazolo-thiadiazine core, which is of significant interest in medicinal and materials chemistry. The presence of both bromophenyl and phenyl substituents enhances its utility as a versatile intermediate for further functionalization via cross-coupling reactions. Its rigid polycyclic structure contributes to potential applications in pharmaceutical research, particularly as a scaffold for bioactive molecule development. The compound’s electron-rich heterocyclic system may also lend itself to optoelectronic applications. High purity and well-defined structural characteristics make it suitable for precise synthetic and investigative purposes.
6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine structure
68469-06-7 structure
Product name:6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS No:68469-06-7
MF:C16H11BrN4S
MW:371.254340410233
CID:5013224

6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Chemical and Physical Properties

Names and Identifiers

    • 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • Bionet1_003734
    • HMS579G16
    • STK824479
    • ST50421800
    • 6-(4-bromophenyl)-3-phenyl-7H-1,2,4-triazolo[3,4-b]1,3,4-thiadiazine
    • 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
    • Inchi: 1S/C16H11BrN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
    • InChI Key: ALHKDFVILUUOPN-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1CSC2=NN=C(C3C=CC=CC=3)N2N=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 418
  • Topological Polar Surface Area: 68.4
  • XLogP3: 4.3

6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0918-6753-3mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0918-6753-5mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0918-6753-15mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0918-6753-20mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0918-6753-25mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0918-6753-10mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0918-6753-4mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0918-6753-1mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0918-6753-2mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0918-6753-30mg
6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
68469-06-7 90%+
30mg
$119.0 2023-05-17

Additional information on 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Comprehensive Overview of 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS No. 68469-06-7)

The compound 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS No. 68469-06-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining triazolo and thiadiazine rings, makes it a promising candidate for various applications, including drug development and optoelectronic materials. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in precision medicine and antibiotic resistance.

In recent years, the demand for novel heterocyclic compounds has surged due to their versatility in medicinal chemistry. The 6-(4-Bromophenyl) derivative stands out for its electron-rich aromatic system, which enhances its binding affinity to biological targets. This property is critical in the design of small-molecule therapeutics, a hot topic in AI-driven drug discovery. Computational studies, such as molecular docking and QSAR modeling, frequently feature this compound as a test case, reflecting its relevance in modern cheminformatics workflows.

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine core is known for its bioisosteric properties, often serving as a scaffold for anticancer and anti-inflammatory agents. With the rise of personalized medicine, researchers are exploring how modifications to the 4-bromophenyl or phenyl substituents could optimize pharmacokinetics. This aligns with frequent search queries like "heterocyclic compounds in drug design" or "role of bromine in medicinal chemistry," highlighting public interest in mechanistic details.

From a synthetic perspective, the preparation of CAS No. 68469-06-7 involves multi-step cyclization reactions, often catalyzed by transition metals like palladium or copper. Such methods are pivotal in green chemistry initiatives, another trending topic. Optimized protocols for this compound are shared in open-access journals, addressing the growing demand for reproducible synthetic routes—a frequent pain point for organic chemists.

Beyond pharmaceuticals, 6-(4-Bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine exhibits potential in organic electronics. Its conjugated system and bromine atom make it a candidate for OLED materials or photovoltaic devices, areas gaining traction due to renewable energy trends. Searches for "organic semiconductors with heteroatoms" or "brominated aromatic compounds in optoelectronics" underscore this intersection of chemistry and sustainability.

Analytical characterization of this compound typically employs NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques are frequently discussed in online forums, with queries like "how to confirm triazolothiadiazine structure" or "H NMR peaks for bromophenyl groups." Such practical insights enhance the compound's accessibility to early-career researchers.

In summary, 68469-06-7 represents a multifaceted tool for interdisciplinary research. Its applications span from drug discovery to advanced materials, resonating with global priorities like healthcare innovation and clean energy. As interest in structure-activity relationships grows, this compound will likely remain a staple in both academic and industrial laboratories.

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